molecular formula C22H19NO2 B156005 3,4-Dibenzyloxyphenylacetonitrile CAS No. 1699-60-1

3,4-Dibenzyloxyphenylacetonitrile

Cat. No. B156005
CAS RN: 1699-60-1
M. Wt: 329.4 g/mol
InChI Key: JVNGVPICFBYTGS-UHFFFAOYSA-N
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Description

3,4-Dibenzyloxyphenylacetonitrile is a chemical compound that is structurally related to the compounds studied in the provided papers. While the exact compound is not directly mentioned, insights can be drawn from the related research on similar nitrile-containing aromatic compounds. For instance, the study of 4-hydroxybenzonitrile and its conversion into oxyanions provides information on the behavior of aromatic nitriles in the presence of substituents that can affect their electronic properties . Similarly, the synthesis and characterization of 3- and 4-pyridylacetonitriles offer valuable data on the structural and electronic aspects of nitrile-containing heteroaromatics, which can be somewhat related to the dibenzyloxyphenylacetonitrile structure .

Synthesis Analysis

The synthesis of related compounds, such as 3- and 4-pyridylacetonitriles, involves the cyanation of bromo methyl pyridines with TMSiCN under basic conditions . This method could potentially be adapted for the synthesis of 3,4-dibenzyloxyphenylacetonitrile by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the benzyloxy groups at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 3,4-dibenzyloxyphenylacetonitrile can be inferred to some extent from the studies on similar compounds. For example, the conversion of 4-hydroxybenzonitrile to its oxyanion leads to significant structural changes, such as shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These findings suggest that the electronic structure of the aromatic ring in 3,4-dibenzyloxyphenylacetonitrile would be influenced by the presence of the electron-withdrawing nitrile group and the electron-donating benzyloxy groups.

Chemical Reactions Analysis

The chemical reactivity of nitrile-containing aromatic compounds can be complex, as seen in the kinetic study of 4-nitrophenyl 3,5-dinitrobenzoate with secondary amines, which suggests a highly ordered transition state in the reaction mechanism . Although the specific reactions of 3,4-dibenzyloxyphenylacetonitrile are not detailed in the provided papers, it can be hypothesized that the compound would undergo reactions typical of nitriles, such as nucleophilic addition or substitution, influenced by the electron-donating effects of the benzyloxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibenzyloxyphenylacetonitrile can be estimated by examining the properties of related compounds. The spectroscopic and quantum chemical studies of 3- and 4-pyridylacetonitriles provide insights into the vibrational modes, electronic transitions, and thermodynamic parameters that could be relevant to 3,4-dibenzyloxyphenylacetonitrile . Additionally, the conversion of 4-hydroxybenzonitrile into its oxyanion and the associated spectral changes indicate how the nitrile group's properties are affected by the surrounding chemical environment .

Scientific Research Applications

Chemical Synthesis and Rearrangement

  • 3,4-Dibenzyloxyphenylacetonitrile exhibits potential in chemical synthesis. It can undergo rearrangement processes to produce different chemical structures, such as cyclohepta[c]pyrrol-6(2H)-ones through reactions involving O-demethylation and ammonia elimination (Waigh, 1980).

Protecting Group in Oligoribonucleotide Synthesis

  • The compound serves as a protecting group in the synthesis of oligoribonucleotides. Its derivatives have been utilized in protecting the O6-amide group of guanine residues, facilitating the production of these important biological molecules (Takaku, Ito, & Imai, 1986).

Radical Reactions and Kinetics

  • 3,4-Dibenzyloxyphenylacetonitrile is also studied in the context of radical reactions. Research has delved into its behavior and kinetic properties when involved in reactions forming radical cation−phosphate anion pairs (Newcomb et al., 1999).

Enzymatic Mimicking and Catalysis

  • The compound is a part of studies aiming to mimic enzymatic reactions. For example, research involving dinuclear copper complexes has utilized derivatives of 3,4-Dibenzyloxyphenylacetonitrile to simulate the oxygenation activity seen in enzymes like tyrosinase (Casella et al., 1996).

Application in Corrosion Inhibition

  • Derivatives of this compound have been evaluated as corrosion inhibitors. Studies have shown its efficacy in protecting metals like steel from corrosion, especially in acidic environments (Verma, Quraishi, & Singh, 2015).

Development of Novel Herbicides

  • Research on 3,4-Dibenzyloxyphenylacetonitrile also extends to agriculture, specifically in developing herbicide resistance. This is achieved by incorporating genes that detoxify herbicides, leading to resistant transgenic plants (Stalker, McBride, & Malyj, 1988).

Electrocatalytic Activities

  • It plays a role in electrocatalytic activities. Studies have looked into the electrooxidation of compounds like NADH using films derived from its analogs (Pariente et al., 1996).

properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15H,13,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNGVPICFBYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374138
Record name [3,4-Bis(benzyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibenzyloxyphenylacetonitrile

CAS RN

1699-60-1
Record name [3,4-Bis(benzyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1699-60-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture consisting of one mole (149 g) of 4,5-dihydroxyphenylacetonitrile prepared in stage 1, two moles of potassium carbonate (276 g) and 2.2 moles (278.5 g) of benzyl chloride in 745 ml of dimethylformamide is heated to 105°-110° C. for approximately 30 minutes. At the end of the reaction, the reaction mixture is diluted with 2.5 kg of a mixture of ice and water, and is neutralized with hydrochloric acid while being briskly stirred. The expected product, which has precipitated, is filtered off, washed with water, and is again mixed into a paste with ethanol and then with isopropyl:ether.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
278.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
745 mL
Type
solvent
Reaction Step Five
[Compound]
Name
mixture
Quantity
2.5 kg
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JT Suh, CI Judd, FE Kaminski - Journal of Medicinal Chemistry, 1967 - ACS Publications
1 0.53 0.50 2 0.56 0.57 the brains were extracted according to the procedure of Anton and Sayre14 and analyzed for norepinephrine ac-cording to the method of Shore and Olin. 16 No …
Number of citations: 5 pubs.acs.org
WL Matier, DA Owens, WT Comer… - Journal of medicinal …, 1973 - ACS Publications
Experiments in Vitro. A sample of the composite (sample F)(0.5-1.0 g) was sewn into a cheese-cloth sack and anchored under the water level of the sample holder 1 (Figure 5) of a 300-…
Number of citations: 176 pubs.acs.org
I Baxter, LT Allan, GA Swan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
4-Benzyloxy-3-methoxyphenethylamine (Ia) was prepared from the corresponding w-nitrostyrene. Attempts to find a better route were unsuccessful. The reduction of 4-benzyl-oxy-3-…
Number of citations: 26 pubs.rsc.org
A Carlsson, H Corrodi, B Waldeck - Helvetica Chimica Acta, 1963 - Wiley Online Library
\/\OC, H, OC, H, XI11 immer rnit dem Ausgangsmaterial verunreinigt waren. Daher wurden die Dihydroxynitrile VII uber die Dibenzyloxynitrile VIII zu den Dibenzyloxysauren IX verseift. …
Number of citations: 137 onlinelibrary.wiley.com

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